molecular formula C11H7BrF3NO B1447858 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline CAS No. 1516589-40-4

2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline

Cat. No. B1447858
CAS RN: 1516589-40-4
M. Wt: 306.08 g/mol
InChI Key: YBUIWJCHUGHIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline, also known as BMQ, is an organofluorine compound with a wide range of applications in both research and industry. It is a small molecule that has been extensively studied in recent years due to its versatile properties. BMQ has been used in various fields such as biochemistry, pharmacology, and materials science.

Scientific Research Applications

2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline has been used in a variety of scientific research applications. For example, it has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs. 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline has also been used as a catalyst in the synthesis of polymers, as well as in the synthesis of organic compounds. In addition, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline has been used as a fluorescent dye in biological imaging, and as a fluorescent tag in protein labeling.

Mechanism of Action

The mechanism of action of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline is not yet fully understood. However, it is believed that 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline interacts with the active site of enzymes, leading to the inhibition of enzyme activity. Additionally, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline is thought to interact with DNA and RNA, resulting in the inhibition of transcription and translation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline are not yet fully understood. However, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. Additionally, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The use of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline in laboratory experiments has several advantages. First, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline is a small molecule, which makes it easier to handle and manipulate in the laboratory. Second, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline is relatively non-toxic, which makes it safer to use in the laboratory. Finally, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline is relatively inexpensive, which makes it more cost-effective to use in laboratory experiments.
However, there are some limitations to the use of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline in laboratory experiments. For example, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline is not very stable in air, which can make it difficult to store for long periods of time.

Future Directions

The potential future directions for 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline are numerous. For example, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline could be used in the development of more effective drugs for the treatment of various diseases. Additionally, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline could be used in the development of more efficient catalysts for the synthesis of organic compounds. Furthermore, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline could be used in the development of more sensitive fluorescent dyes for biological imaging. Finally, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline could be used in the development of more efficient fluorescent tags for protein labeling.

properties

IUPAC Name

2-bromo-8-methoxy-4-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO/c1-17-8-4-2-3-6-7(11(13,14)15)5-9(12)16-10(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUIWJCHUGHIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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